molecular formula C20H22N4O2S2 B4327968 2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Cat. No.: B4327968
M. Wt: 414.5 g/mol
InChI Key: AYILSGKZKQZPJE-UHFFFAOYSA-N
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Description

2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazole ring, a benzothiazole ring, and a hydroxybenzyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole and benzothiazole intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the reaction conditions and scale up the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The thioether linkage allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzyl group can yield quinones, while nucleophilic substitution can produce a variety of thioether derivatives.

Scientific Research Applications

2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and benzothiazole rings can bind to active sites of enzymes, inhibiting their activity or modulating their function. The hydroxybenzyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Shares a benzene ring with a functional group, but lacks the complex structure of the imidazole and benzothiazole rings.

    Geo-Fix All Weather Jointing Compound: A different type of compound used in industrial applications, highlighting the versatility of chemical compounds in various fields.

Uniqueness

The uniqueness of 2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and interact with various biological targets

Properties

IUPAC Name

2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-12-16(10-13-6-8-14(25)9-7-13)23-19(21-12)27-11-18(26)24-20-22-15-4-2-3-5-17(15)28-20/h6-9,25H,2-5,10-11H2,1H3,(H,21,23)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYILSGKZKQZPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC3=C(S2)CCCC3)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

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